(Bromoethynyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHWNVBBDHIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239328 | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-87-6 | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Bromoethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bromoethynyl Benzene
Established Laboratory Protocols
Synthesis from Phenylacetylene (B144264) via Bromination with N-Bromosuccinimide and Silver Nitrate (B79036)
A common and effective method for the synthesis of (bromoethynyl)benzene involves the reaction of phenylacetylene with N-Bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃). rsc.org This reaction is typically carried out in acetone (B3395972) and requires the exclusion of light to prevent unwanted side reactions.
The general procedure begins with dissolving phenylacetylene, N-bromosuccinimide, and silver nitrate in acetone within a Schlenk flask. rsc.org The mixture is then stirred overnight at room temperature. The role of NBS is to act as an electrophilic bromine source, while silver nitrate activates the terminal alkyne, facilitating the substitution of the acetylenic hydrogen with a bromine atom.
Following the reaction period, the mixture is processed to isolate the desired product. The workup typically involves passing the reaction mixture through a plug of silica (B1680970) gel using pentanes as the eluent. rsc.org The solvent is subsequently removed under reduced pressure. Further purification can be achieved through flash column chromatography. In one documented procedure, after an initial extraction with diethyl ether and washing with aqueous sodium thiosulfate (B1220275) solution, the crude product was purified by flash column chromatography on silica gel using n-hexane as the eluent, yielding the product as a light-yellow oil. rsc.org
The yield of this compound from this method can vary depending on the specific conditions and purification procedure, with reported yields ranging from 62% to 89%. rsc.org
Table 1: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Role / Condition | Molar Equivalent |
| Phenylacetylene | Starting Material | 1.00 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.20 |
| Silver Nitrate (AgNO₃) | Catalyst | 0.10 |
| Acetone | Solvent | - |
| Light | Reaction Condition | Excluded |
| Duration | Reaction Time | Overnight |
| Yield | Product Yield | 62-89% rsc.org |
Advanced Reactivity and Mechanistic Studies of Bromoethynyl Benzene
Organometallic Transformations
Organometallic catalysis provides powerful tools for the functionalization of (bromoethynyl)benzene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Nickel and gold catalysts, in particular, have proven effective in mediating unique and synthetically valuable transformations of this substrate.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a robust strategy for the cross-coupling of this compound with various partners. These reactions are valued for their efficiency and functional group tolerance.
Nickel-catalyzed cross-coupling reactions of aryl halides with Grignard reagents are a cornerstone of carbon-carbon bond formation. In the context of this compound, this methodology allows for the synthesis of 1,2-disubstituted acetylenes. The reaction of polymer-bound substituted bromophenols with Grignard reagents in the presence of a Ni(0) catalyst has been shown to produce a variety of substituted phenols and hydroquinones in moderate to high yields. nih.gov This approach highlights the utility of nickel catalysis in solid-phase synthesis. nih.gov
Similarly, nickel-catalyzed reductive cross-coupling reactions have been developed to connect two organic electrophiles, such as vinyl bromides and benzyl (B1604629) chlorides, using a stoichiometric reductant like Mn⁰ or Zn⁰ to turnover the nickel catalyst. nih.gov These methods provide direct access to enantioenriched products bearing aryl-substituted tertiary allylic stereogenic centers from simple starting materials. nih.gov The scope of these reactions is broad, accommodating a variety of functional groups under mild conditions. nih.gov
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Electrophile 1 | Electrophile 2 | Catalyst | Reductant | Product | Yield (%) | ee (%) |
| Vinyl Bromide | Benzyl Chloride | NiCl₂(dme) | Mn⁰ | Aryl-substituted tertiary allylic stereocenter | 93 | 93 |
Data sourced from a study on Ni-catalyzed asymmetric reductive cross-coupling. nih.gov Note: ee = enantiomeric excess.
The catalytic cycle of nickel-catalyzed cross-coupling reactions is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide, such as this compound, to a low-valent nickel(0) complex. youtube.comnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new nickel-carbon and nickel-halogen bond, resulting in a Ni(II) intermediate. nih.gov In some cases, particularly with bipyridine or phenanthroline ligands, the oxidative addition of an aryl halide to a Ni(I) species is proposed, leading to a Ni(III) aryl complex. ucla.edu Mechanistic studies have provided evidence for a Ni(I) to Ni(III) oxidative addition pathway. ucla.edu
Transmetalation: Following oxidative addition, the organometallic coupling partner, such as a Grignard reagent, undergoes transmetalation with the Ni(II) or Ni(III) intermediate. This step involves the transfer of the organic group from the main group metal (e.g., magnesium) to the nickel center, displacing the halide. Recent studies suggest that this step may not always be a simple redox-neutral process and can involve a redox transmetalation, leading to a change in the oxidation state of the nickel center. acs.org
Reductive Elimination: The final step is reductive elimination, where the two organic groups coupled to the nickel center form a new carbon-carbon bond, and the desired 1,2-disubstituted acetylene (B1199291) is released from the coordination sphere of the nickel. youtube.comnih.gov This process regenerates the low-valent nickel catalyst, allowing it to re-enter the catalytic cycle. nih.gov The accumulation of Ni(0) species can lead to catalyst deactivation through the formation of nickel black, particularly in photoredox/nickel dual catalytic systems. mpg.de
Gold-Catalyzed Reactions
Gold catalysts, particularly cationic gold(I) complexes, have shown remarkable reactivity towards alkynes, including this compound. These catalysts activate the alkyne moiety towards nucleophilic attack, enabling a variety of transformations.
Gold(I) catalysts can facilitate the intermolecular [2+2] cycloaddition of terminal arylalkynes, like ethynylbenzene, with unactivated alkenes to form cyclobutenes. orgsyn.org This transformation proceeds regioselectively and can be carried out at room temperature and under air. orgsyn.org While the direct cycloaddition of this compound itself is not explicitly detailed in the provided search results, the reactivity of ethynylbenzene suggests a high potential for similar transformations with its brominated analog. The reaction is tolerant of a wide variety of functional groups on both the alkyne and alkene partners. orgsyn.org
Table 2: Gold(I)-Catalyzed [2+2] Cycloaddition of Ethynylbenzene with Alkenes
| Alkene | Product | Yield (%) |
| α-Methylstyrene | 1-Methyl-1,3-diphenylcyclobut-2-ene | 85 |
| Norbornene | 3-Phenyl-exo-tricyclo[4.2.1.0²,⁵]non-3-ene | 78 |
| Ethyl vinyl ether | 3-Ethoxy-1-phenylcyclobut-1-ene | 65 |
Data represents examples of gold-catalyzed cycloadditions with ethynylbenzene. orgsyn.org
Gold(I) catalysis enables the hydroalkynylation of haloalkynes, such as this compound, with terminal alkynes. csic.es This reaction presents a challenge due to the potential for homodimerization of either the haloalkyne or the terminal alkyne. csic.es However, by carefully selecting the catalyst and reaction conditions, the cross-hydroalkynylation can be achieved with high selectivity. csic.es Experimental and computational studies suggest the reaction proceeds through the nucleophilic attack of the terminal alkyne on the activated haloalkyne. csic.es The use of a weakly basic triflate counteranion leads to the stereoselective hydroalkynylation, yielding trans-haloenyne products in good yields. csic.es
The mechanism is proposed to involve the attack of the terminal alkyne on the C2 carbon of the gold-activated this compound. csic.es This is followed by a concerted proton abstraction by the counteranion. The turnover-limiting step is believed to be the protodeauration of the resulting gold-vinylidene intermediate. csic.es
Oxidative Addition to Transition Metal Complexes
The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent transition metal centers, a fundamental step in many cross-coupling reactions.
The oxidative addition of this compound to κ²-acetylacetonatobis(trimethylphosphine)rhodium(I), [Rh(acac)(PMe₃)₂], has been studied in detail using in situ NMR spectroscopy and single-crystal X-ray diffraction. epa.govuum.edu.myunimas.my The reaction initially forms a kinetic product resulting from the cis-oxidative addition of the C(sp)-Br bond across the rhodium(I) center. epa.govuum.edu.my This species is unstable and subsequently rearranges to the thermodynamically more stable trans-oxidative addition product, trans-[Rh(acac)(Br)(C≡CPh)(PMe₃)₂]. epa.govuum.edu.myunimas.my
The structures of both the starting rhodium(I) complex and the final trans-rhodium(III) product have been confirmed by X-ray crystallography, providing definitive evidence for the stereochemical outcome of the reaction. epa.govuum.edu.myunimas.my This transformation highlights the ability of the rhodium center to selectively cleave the C-Br bond, leaving the alkyne moiety intact for potential further functionalization.
| Reactant | Product Type | Key Observation | Method of Analysis |
| [Rh(acac)(PMe₃)₂] + this compound | Kinetic Product | cis-Oxidative addition of the C-Br bond. | ¹H and ³¹P NMR Spectroscopy |
| [Rh(acac)(PMe₃)₂] + this compound | Thermodynamic Product | Rearrangement to trans-[Rh(acac)(Br)(C≡CPh)(PMe₃)₂]. | ¹H and ³¹P NMR, X-ray Diffraction |
Photocatalytic Reactions
Photoredox catalysis offers mild conditions for generating radical intermediates, enabling novel bond constructions that are complementary to traditional methods.
This compound can participate in photocatalytic C(sp)-C(sp³) cross-coupling reactions with alkyl radicals generated from suitable precursors. One such method involves the use of N-(acyloxy)phthalimides as sources of alkyl radicals via photo-induced decarboxylation. In a documented system, the reaction between this compound and 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate (B1212342) is achieved using a photocatalyst under irradiation with 390 nm light. researchgate.net
The proposed mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the N-(acyloxy)phthalimide, leading to its fragmentation and the generation of a cyclohexyl radical. This radical is then trapped by this compound to form the C(sp)-C(sp³) coupled product, phenylethynylcyclohexane. Such reactions demonstrate the utility of photocatalysis in forging challenging carbon-carbon bonds under mild conditions. researchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst Type | Key Feature |
| This compound | N-(Acyloxy)phthalimide (e.g., 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate) | Alkylated Alkyne (e.g., phenylethynylcyclohexane) | Organic Photosensitizer | C(sp)-C(sp³) bond formation via a radical mechanism. |
Nucleophilic Pathways
The electron-withdrawing nature of the phenyl group and the bromine atom can make the terminal acetylenic carbon of this compound susceptible to nucleophilic attack under certain conditions, leading to the formation of new carbon-heteroatom bonds.
A novel and efficient method for the synthesis of thioamides involves a one-pot, three-component reaction between an alkynyl bromide, an amine, and a sulfur source. nih.gov Specifically, this compound can react with a variety of primary or secondary amines and sodium sulfide (B99878) (Na₂S·9H₂O) to generate N-substituted phenylpropiolthioamides. nih.gov
This transformation is significant as it constructs a C(sp)-N bond and a thioamide functionality in a single step. The reaction is applicable to a broad range of amines, including both aliphatic and aromatic ones, and various substituted alkynyl bromides, furnishing the corresponding thioamide products in moderate to excellent yields. nih.gov This method provides a direct route to a valuable class of sulfur-containing compounds from readily available starting materials.
| Reactant 1 | Reactant 2 | Sulfur Source | Product Class | Bond Formed |
| This compound | Primary or Secondary Amine | Sodium Sulfide (Na₂S·9H₂O) | N-Substituted Phenylpropiolthioamide | C(sp)-N |
Reaction with N-Heterocyclic Carbenes for Acetylenic Amidinium Salt Formation
The reaction of this compound with N-heterocyclic carbenes (NHCs) provides a direct route to novel acetylenic amidinium salts. This transformation represents a significant activation of the alkyne moiety, driven by the strong nucleophilicity of the NHC.
Detailed research has been conducted on the reaction between this compound and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a bulky and persistent NHC. cdnsciencepub.comresearchgate.net The reaction proceeds readily when this compound, dissolved in a non-polar solvent such as hexane, is treated with IMes. The NHC acts as a potent nucleophile, attacking the electrophilic carbon of the bromoalkyne and displacing the bromide ion to form the corresponding acetylenic amidinium salt, [Ph-C≡C-IMes][Br]. cdnsciencepub.comresearchgate.net
The resulting bromide salt can be further subjected to salt metathesis. For instance, treatment with potassium hexafluorophosphate (B91526) (KPF₆) leads to the isolation of the more crystalline and stable hexafluorophosphate salt, [Ph-C≡C-IMes][PF₆]. cdnsciencepub.comresearchgate.net This allows for thorough characterization, including by X-ray crystallography, which confirms the linear geometry of the C-C≡C-C core and the covalent bond between the acetylenic carbon and the carbene carbon of the IMes ligand. cdnsciencepub.com
The formation of these acetylenic amidinium salts is significant as the potent electron-withdrawing nature of the amidinium group highly polarizes the C≡C triple bond. This enhanced electrophilicity of the alkyne makes the salt susceptible to further reactions with various nucleophiles, opening avenues for more complex molecular architectures. researchgate.net The stability and reactivity of these salts are influenced by the nature of the NHC and the counter-anion.
The table below summarizes key findings from the reaction of this compound with an N-heterocyclic carbene.
| Reactant 1 | Reactant 2 | Solvent | Product | Characterization | Reference |
| This compound | 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | Hexane | [Ph-C≡C-IMes][Br] | Spectroscopy, X-ray Crystallography | cdnsciencepub.comresearchgate.net |
| [Ph-C≡C-IMes][Br] | Potassium Hexafluorophosphate (KPF₆) | Not Specified | [Ph-C≡C-IMes][PF₆] | Spectroscopy, X-ray Crystallography | cdnsciencepub.comresearchgate.net |
Transition Metal-Free Transformations
While transition metal-free transformations are a burgeoning field in organic synthesis, featuring a wide array of coupling and functionalization reactions, specific examples involving this compound as a substrate, beyond the aforementioned reaction with N-heterocyclic carbenes, are not extensively documented in the reviewed literature. The inherent reactivity of the C-Br and C≡C bonds in this compound often necessitates the use of transition metal catalysts for controlled and selective transformations. The reaction with N-heterocyclic carbenes stands as a notable example of a transition metal-free activation and functionalization of this compound.
Applications of Bromoethynyl Benzene in Complex Molecule Synthesis and Material Science
Role as a Versatile Building Block in Organic Synthesis
The reactivity of (bromoethynyl)benzene renders it a versatile building block for the synthesis of more complex molecules. ontosight.ai It serves as a key starting material for creating a diverse range of organic compounds with specific and desirable properties. ontosight.ai
Precursor for Diverse 1,2-Disubstituted Acetylenes
This compound is a key precursor in the synthesis of 1,2-disubstituted acetylenes, particularly diarylacetylenes. This transformation is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.netwikipedia.org In a typical Sonogashira reaction, an aryl or vinyl halide couples with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for forming sp2-sp carbon-carbon bonds and can be conducted under mild conditions, often at room temperature. researchgate.netwikipedia.org
The use of this compound in these reactions allows for the introduction of a phenylacetylene (B144264) moiety to another aromatic or vinylic group. The reactivity difference between various aryl halides can be exploited for selective synthesis. For instance, an aryl iodide can be coupled selectively over an aryl bromide by controlling the reaction temperature. wikipedia.org
Table 1: Key Features of Sonogashira Coupling with this compound
| Feature | Description |
| Reaction Type | Cross-coupling |
| Reactants | This compound and a terminal alkyne |
| Catalysts | Palladium complex and a Copper(I) salt |
| Conditions | Mild, often room temperature, with an amine base |
| Bond Formed | C(sp2)-C(sp) |
| Product | 1,2-Disubstituted acetylene (B1199291) |
Intermediate in the Preparation of Heterocyclic Compounds
The dual functionality of this compound makes it a useful intermediate in the synthesis of heterocyclic compounds. While specific, widely-cited examples are not abundant in readily available literature, its known reactivity patterns suggest its utility in constructing cyclic systems. For example, its derivatives can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many biologically active molecules. The synthesis of new heterocyclic compounds is a significant area of research, with applications in developing treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov
Utility in Pharmaceutical and Agrochemical Intermediate Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Bromo-substituted aromatic compounds, in general, are crucial building blocks in the production of complex molecules for these industries. marketresearchintellect.com They serve as precursors for active pharmaceutical ingredients (APIs) and are instrumental in the development of new drugs. marketresearchintellect.combloomtechz.com
In the agrochemical sector, brominated intermediates are used to create a variety of herbicides, pesticides, and fungicides. marketresearchintellect.com These chemicals are vital for protecting crops from pests and diseases, thereby contributing to agricultural productivity and food security. marketresearchintellect.com The ability to use compounds like this compound in multi-step synthetic routes to build complex molecular architectures is a key aspect of their utility. ontosight.ailibretexts.org
Derivatization for Advanced Materials
The unique electronic and structural properties of the ethynylbenzene moiety make this compound and its derivatives attractive precursors for advanced materials.
Precursors for Graphdiyne Synthesis from Polythis compound Derivatives
Graphdiyne, a two-dimensional carbon allotrope with both sp- and sp²-hybridized carbon atoms, has garnered significant research interest due to its potential applications in electronics, catalysis, and energy storage. researchgate.netresearchgate.net Polythis compound derivatives, such as 1,3,5-tristhis compound (B8197477) (tBEP) and hexakisthis compound (hBEP), have emerged as key precursors for the synthesis of graphdiyne and its substructures. nih.govresearchgate.netmdpi.com
One strategy involves the self-coupling reaction of hexakisthis compound on a copper substrate, which can proceed at room temperature to form a porous graphdiyne film. nih.govresearchgate.net Another approach is the homocoupling reaction of 1,3,5-tristhis compound on a gold surface. mdpi.com These methods allow for the construction of extended two-dimensional networks with acetylenic linkages. mdpi.com The synthesis of "star" and "trefoil" shaped polyethynyl aromatic structures, which are model substructures of graphdiyne, has been achieved through a sixfold Sonogashira cross-coupling of hexaiodobenzene. nih.gov
Table 2: this compound Derivatives in Graphdiyne Synthesis
| Derivative | Synthetic Method | Substrate/Catalyst | Resulting Structure |
| Hexakisthis compound (hBEP) | Self-coupling reaction | Copper | Porous graphdiyne film |
| 1,3,5-Tristhis compound (tBEP) | Homocoupling reaction | Au(111) surface | 2D network with acetylenic linkages |
| Hexaiodobenzene | Sixfold Sonogashira cross-coupling | Pd[P(o-Tol)3]2/CuI | Star and trefoil graphdiyne substructures |
Function as a Research Chemical and Reagent
This compound is widely recognized and utilized as a research chemical and reagent in organic synthesis. ontosight.aibldpharm.comsigmaaldrich.com Its commercial availability facilitates its use in a broad range of research and development activities. bldpharm.comsigmaaldrich.com As a bifunctional molecule, it offers synthetic chemists a tool to introduce the phenylacetylene group into various molecular frameworks through its bromine atom, or to further functionalize the alkyne group. ontosight.ai Its role as a building block in the synthesis of complex organic molecules and advanced materials underscores its importance in the research setting. ontosight.airesearchgate.net
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of (Bromoethynyl)benzene and for characterizing the complex structures that can be synthesized from it.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework. majmuah.comactachemicamalaysia.com In the ¹³C NMR spectrum, the carbon atoms of the ethynyl (B1212043) group and the phenyl ring exhibit characteristic chemical shifts. nih.gov The carbon attached to the bromine atom (C≡Br) is significantly influenced by the halogen's electronegativity, while the phenyl carbons provide a distinct pattern indicating a monosubstituted benzene (B151609) ring. nih.gov Similarly, the ¹H NMR spectrum shows signals for the aromatic protons, with their coupling patterns and chemical shifts revealing their positions on the benzene ring relative to the bromoethynyl substituent. nih.gov
Table 1: Representative NMR Data for this compound This table presents typical, literature-derived NMR chemical shift values. Actual values can vary slightly based on solvent and experimental conditions.
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹³C NMR | ||
| ~81.1 | Acetylenic Carbon (C-Ph) | |
| ~51.9 | Acetylenic Carbon (C-Br) | |
| ~132.4 | Phenyl C2/C6 | |
| ~129.5 | Phenyl C3/C5 | |
| ~128.5 | Phenyl C4 | |
| ~121.7 | Phenyl C1 (ipso) | |
| ¹H NMR | ||
| ~7.51-7.48 | Phenyl Protons (ortho) |
Source: Compiled from publicly available spectral data. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds and to characterize non-covalent complexes. uoc.gr For derivatives and metal complexes of this compound, ESI-MS provides a gentle ionization method that allows for the transfer of large, intact molecular ions from solution to the gas phase for mass analysis. uzh.chutexas.edu This is particularly valuable in supramolecular chemistry and in the study of organometallic intermediates, where this compound might act as a ligand. utexas.edutongji.edu.cn The technique can confirm the formation of target complexes, identify reaction intermediates, and provide stoichiometric information by analyzing the mass-to-charge ratio (m/z) of the detected ions. uzh.chrsc.org For instance, in the characterization of a copper(II) complex, ESI-MS can show the molecular ion peak corresponding to the entire coordination compound, confirming its successful synthesis. uzh.ch
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and reaction pathways of this compound, complementing experimental findings.
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of reactions involving this compound. lookchem.com DFT calculations can model reaction pathways, map out transition states, and determine activation energies, thereby elucidating how reactions proceed. researchgate.net For example, in studying the on-surface synthesis of novel carbon nanostructures from bromoalkynyl precursors, DFT calculations have been used to explore the competition between different reaction pathways and to understand the underlying mechanism of selective bond formation. researchgate.net These theoretical models can analyze the electronic structure and frontier molecular orbitals (HOMO-LUMO) to explain why certain reaction products are favored over others. DFT studies on related systems, such as the electrophilic bromination of benzene, show that reactions can proceed through mechanisms like addition-elimination without the formation of a stable charged intermediate. rsc.org
DFT calculations provide predictive insights into the reactivity and regioselectivity of this compound in various chemical transformations. majmuah.com By analyzing the electron density distribution and molecular orbital characteristics, researchers can identify the most reactive sites within the molecule. The electron-withdrawing nature of the bromoethynyl group influences the electronic properties of the phenyl ring, affecting its susceptibility to electrophilic or nucleophilic attack. DFT can quantify these effects and predict, for instance, the regioselectivity of cross-coupling reactions like the Suzuki-Miyaura coupling by modeling the interaction between the frontier molecular orbitals of the reactants. This computational approach helps in understanding how steric and electronic factors govern the outcome of a reaction, guiding the rational design of experiments to achieve high selectivity for the desired product. rsc.orgrsc.org
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of new catalysts is crucial for unlocking the full potential of (bromoethynyl)benzene in cross-coupling reactions. While palladium-catalyzed Sonogashira coupling has been a cornerstone, research is now pivoting towards more abundant and cost-effective metals and innovative catalytic approaches to improve reaction efficiency and selectivity. researchgate.netbloomtechz.com
Earth-Abundant Metal Catalysis: There is a significant trend towards using first-row transition metals to replace precious metals like palladium.
Cobalt: Earth-abundant cobalt(III) catalysts have been successfully employed for the regioselective C-H alkynylation of indoles using this compound. wiley.com These reactions, assisted by weakly coordinating groups, proceed via a six-membered cobaltacycle intermediate, offering a step-economical route to functionalized heterocycles. wiley.comchemicalbook.com
Nickel: Nickel-catalyzed systems are emerging for various transformations. A notable application is the nickel-catalyzed Sonogashira coupling of non-activated alkyl halides. bloomtechz.com Additionally, nickel catalysis has been instrumental in mediating the coupling of organoalane reagents with alkynyl bromides, including this compound, to produce unsymmetrical 1,3-diynes in excellent yields. rsc.org
Copper: Copper catalysts, traditionally used as co-catalysts in Sonogashira reactions, are being developed as primary catalysts. bloomtechz.com A hydrazone/copper catalyst system, for instance, facilitates the Suzuki–Miyaura-type coupling of o-allyloxy(bromoethynyl)benzenes under mild conditions, preserving sensitive functional groups. bloomtechz.com
Iron: Iron-catalyzed Sonogashira coupling reactions are gaining traction as a non-toxic and inexpensive alternative. rsc.org Research has explored various iron sources, including FeCl₃ and Fe(acac)₃, for the cross-coupling of aryl halides with terminal alkynes. rsc.org
Innovations in Catalysis: Beyond simply changing the metal center, new catalytic strategies are being explored.
Gold Catalysis: Gold has been shown to act as a heterogeneous catalyst, with gold nanoparticles on supports like CeO₂ catalyzing the coupling of phenylacetylene (B144264) and iodobenzene. bloomtechz.com Cationic Au(I) complexes have been used for the hydroalkynylation of haloalkynes, where the counteranion plays a key role in determining the reaction pathway and stereoselectivity. unibo.it
Rhodium Catalysis: Rhodium catalysts have enabled the "inverse-Sonogashira reaction," which involves the alkynylation of C(sp²)–H bonds with bromoalkynes directed by weakly coordinating groups like esters and ethers. lookchem.com
Photocatalysis: Organic helicenium-based photocatalysts can activate C(sp²)-Br bonds under blue light irradiation, demonstrating chromoselective bond activation. bloomtechz.com This opens avenues for selective transformations in polyhalogenated systems.
The table below summarizes some of the novel catalytic systems being developed for reactions involving this compound and related compounds.
| Catalyst System | Reaction Type | Substrates | Key Features |
| CpCo(CO)I₂ / AgSbF₆ | C-H Alkynylation | Indole (B1671886) derivatives, this compound | Earth-abundant metal; high regioselectivity; operates via cobaltacycle intermediate. wiley.comchemicalbook.com |
| Ni(OAc)₂ / P(o-furyl)₃ | Cross-Coupling | Organoalane reagents, this compound | Forms unsymmetrical 1,3-diynes; high yields. rsc.org |
| Hydrazone/Cu | Suzuki-Miyaura-type | o-allyloxy(bromoethynyl)benzenes, Arylboronic acids | Mild conditions; tolerates sensitive functional groups. bloomtechz.com |
| IPrAuCl / AgOTf | Hydroalkynylation | This compound, Phenylacetylene | High regio- and stereoselectivity; counteranion controls pathway. unibo.it |
| [RhCpCl₂]₂ | Inverse Sonogashira | Aryl esters/ketones, Bromoalkynes | C-H activation directed by weakly coordinating groups. lookchem.com |
Stereoselective and Enantioselective Transformations Utilizing this compound
A major frontier in organic synthesis is the control of stereochemistry. The development of methods for the stereoselective and enantioselective transformation of this compound is critical for synthesizing complex chiral molecules, particularly for pharmaceutical applications.
Enantioselective Cross-Coupling: The design of chiral ligands for metal catalysts is a primary strategy for inducing enantioselectivity.
Nickel-Catalyzed C-P Coupling: A significant breakthrough is the Ni-catalyzed asymmetric cross-coupling reaction between secondary phosphines and this compound. This method provides access to valuable P-stereogenic alkynylphosphines with high enantiomeric excess (ee). chemicalbook.com These products are themselves useful as chiral ligands for other asymmetric transformations. chemicalbook.com For instance, the reaction of 1,3-bisthis compound can yield a double cross-coupling product with 97% ee. chemicalbook.com
Copper-Catalyzed C-C Coupling: Asymmetric copper-catalyzed Sonogashira-type couplings have been developed for reacting terminal alkynes with α-bromoamides, yielding synthetically useful β,γ-alkynyl amides with high enantioselectivity. epa.gov This approach utilizes chiral bisoxazoline-based ligands to control the stereochemical outcome. epa.gov
Stereoselective Synthesis of Alkenes: this compound is a key reactant in methods designed to produce alkenes with specific geometric configurations.
Sequential Iron-Catalyzed Carbozincation/Cross-Coupling: A one-pot method combines the iron-catalyzed anti-selective carbozincation of terminal alkynes with a subsequent base-metal-catalyzed cross-coupling. When the in situ generated alkenylzinc intermediate reacts with this compound, it produces trisubstituted (E)-enynes with high stereoselectivity (E:Z ≥ 9:1). researchgate.net This method tolerates a wide range of functional groups, including nitro, nitrile, and keto groups. researchgate.net
Carbocupration and Sulfur-Lithium Exchange: A sequential carbocupration of alkynyl thioethers followed by a novel sulfur-lithium exchange allows for the stereoselective preparation of various tetrasubstituted alkenes. researchgate.net
The development of chiral ligands, such as those based on bipyridine or BINAP, remains a central theme for inducing asymmetry in metal-catalyzed reactions like Heck and Sonogashira couplings. unibo.itlookchem.com The choice of ligand, solvent, and temperature are critical parameters for optimizing stereocontrol. unibo.it
The following table highlights selected stereoselective transformations involving this compound.
| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome |
| Asymmetric C(sp)–P Coupling | Ni-cat / Chiral Ligand | P-stereogenic alkynylphosphines | High enantioselectivity (up to 97% ee). chemicalbook.com |
| Sequential Carbozincation / Cross-Coupling | Fe-cat / Cu-cat | Trisubstituted (E)-enynes | High stereoselectivity (E:Z ≥ 9:1). researchgate.net |
| Asymmetric Sonogashira-type Coupling | Cu-cat / Chiral BOPA Ligand | β,γ-Alkynyl amides | High enantioselectivity. epa.gov |
| Asymmetric Esterification | Chiral Guanidine Catalyst | Optically active esters | High yields and enantioselectivities. nih.gov |
Expansion of Synthetic Applications towards Bioactive Molecules and Advanced Materials
The unique rigid, linear structure of the phenylethynyl group makes this compound an attractive building block for molecules with specific functions, from pharmaceuticals to advanced organic materials.
Bioactive Molecules: The alkynyl moiety is a feature in many natural products and pharmacologically active compounds.
Heterocycle Synthesis: this compound is used in the synthesis of functionalized indoles, which are core structures in numerous natural products and pharmaceuticals. wiley.com The products from these reactions can be further transformed into diketone and tricycle indole derivatives. wiley.com
Precursors to Bioactive Scaffolds: Research has demonstrated that chemoenzymatic synthesis routes can utilize (bromoethyl)benzene, a related precursor, to access complex skeletons like the morphinan (B1239233) core found in opioids. acs.org The ability to introduce the phenylethynyl group via this compound provides a powerful tool for analog synthesis in drug discovery.
Peptidomimetics: (2-Bromoethyl)benzene (B7723623), synthesized from styrene, has been used as a reactant to create potent antimicrobial β-peptidomimetics that show high enzymatic stability and low toxicity. chemicalbook.com
Advanced Materials: The phenylethynyl unit is a key component in π-conjugated systems, which are essential for electronic and optical materials.
Conjugated Polymers: this compound is a precursor for conjugated 1,3-diynes, which are important monomers for π-conjugated acetylenic polymers. rsc.org These materials have potential applications in electronics and optics. rsc.org Related compounds like bis(bromomethyl)arenes are used with ethynylpyridines in spontaneous polymerization to create hyper-crosslinked networks that exhibit photoluminescence and are active in CO₂ capture. wiley.com
Extended π-Systems: The reaction of N-heterocyclic carbenes (NHCs) with 1,4-bisthis compound (B3069606) can produce bis-imidazolidinium ethynyl (B1212043) cations. These can be reduced to form extended π-systems containing cumulene fragments, which are of interest for developing novel organic materials.
Green Chemistry Approaches in the Synthesis and Reactions of this compound
Integrating green chemistry principles into the lifecycle of this compound is an emerging paradigm focused on reducing environmental impact and improving safety and efficiency.
Sustainable Synthesis and Reagents:
Greener Synthesis Routes: Research is exploring more environmentally benign methods for synthesizing bromo-functionalized aromatics. This includes light-mediated bromination using in-situ generated Br₂ from HBr or NaBr with H₂O₂ as the oxidant, avoiding the direct use of hazardous elemental bromine. nih.govbeilstein-journals.org Another approach is the high-rate Appel-type reaction, which replaces toxic reagents like CCl₄ with 1,3-dihalo-5,5-dimethylhydantoins, drastically reducing reaction times and halogenated waste. rsc.orgresearchgate.net
Electrochemical Methods: Electrochemical synthesis offers a promising alternative for bromination, potentially enabling solvent-free conditions through the oxidation of bromide ions at platinum electrodes.
Eco-Friendly Reaction Conditions:
Photocatalysis: The use of visible light as a renewable energy source is a key green strategy. Photocatalytic C(sp)-C(sp³) cross-coupling reactions of this compound have been demonstrated using custom photoreactors, often operating at room temperature. researchgate.netunibo.it This reduces the energy consumption associated with heating reactions. unibo.it
Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. acs.org Light-induced benzylic brominations have been successfully translated to scalable continuous flow procedures. acs.org Flow reactors are also being used for preparing inorganic catalysts and for performing catalytic reactions like hydrosilylation with greater efficiency and reduced catalyst loading. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While direct biocatalysis on this compound is less explored, related compounds like (2-bromoethyl)benzene are substrates in biocatalytic cascades. For example, a one-pot cascade involving P450-catalyzed hydroxylation and subsequent dehalogenation has been used for the enantioselective synthesis of optically active alcohols. rsc.org
The following table outlines emerging green chemistry approaches relevant to this compound.
| Green Chemistry Approach | Specific Method/Technology | Advantages |
| Alternative Reagents | Appel reaction with 1,3-dihalo-5,5-dimethylhydantoins | Avoids toxic CCl₄; reduces halogenated waste; very short reaction times (<15 min). rsc.orgresearchgate.net |
| Renewable Energy | Visible-light photocatalysis | Operates at room temperature; reduces energy demand; enables novel reaction pathways. researchgate.netunibo.itnih.gov |
| Process Intensification | Continuous Flow Chemistry | Enhanced safety and control; improved efficiency; easier scalability. researchgate.netacs.org |
| Benign Solvents | Reactions in water/biphasic systems | Reduces reliance on volatile organic solvents. nih.gov |
| Biocatalysis | Chemoenzymatic cascades | High enantioselectivity; mild aqueous conditions; sustainable catalysts. acs.orgrsc.org |
| Electrochemical Synthesis | Anodic oxidation of bromide | Potential for solvent-free synthesis; avoids stoichiometric chemical oxidants. |
Q & A
What are the established synthetic routes for (bromoethynyl)benzene, and how do reaction conditions influence yield?
(Basic)
this compound is typically synthesized via Sonogashira coupling , involving halogenated benzene derivatives (e.g., bromobenzene) and terminal acetylenes. Key factors include:
- Catalyst selection : Palladium (e.g., Pd(PPh₃)₄) and copper(I) iodide co-catalysts enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, THF) improve reaction kinetics.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
Evidence from analogous brominated aromatic compounds suggests yields can exceed 70% under optimized conditions .
What analytical techniques are recommended for characterizing this compound purity and structure?
(Basic)
- Gas Chromatography (GC) : Determines purity (>95% as noted for related brominated compounds) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms ethynyl and aromatic proton environments.
- FT-IR : Identifies C≡C and C-Br stretching vibrations (2100–2250 cm⁻¹ and 550–650 cm⁻¹, respectively).
- Mass Spectrometry (MS) : Validates molecular weight (181.03 g/mol) and isotopic patterns .
What safety protocols are essential when handling this compound in laboratory settings?
(Basic)
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (flammability: flash point ~80°C) .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent degradation.
- Waste disposal : Classify as halogenated waste and follow institutional guidelines .
How does the electron-withdrawing bromoethynyl group influence the compound's reactivity in cross-coupling reactions?
(Advanced)
The bromoethynyl group lowers the LUMO energy of the benzene ring, enhancing electrophilicity at the ethynyl carbon. This facilitates:
- Nucleophilic aromatic substitution : Ethynyl bromide acts as a leaving group.
- Transition-metal catalysis : Pd-mediated couplings (e.g., Suzuki, Heck) proceed efficiently due to strong σ-donation from the ethynyl moiety.
Computational studies (DFT) corroborate this reactivity by mapping electron density distribution .
What strategies resolve contradictions in reported thermodynamic properties of this compound?
(Advanced)
- Replicate calorimetry : Validate enthalpy of formation using standardized methods (e.g., bomb calorimetry).
- Computational validation : Compare experimental data with NIST-reported gas-phase ion energetics .
- Isotopic purity checks : Deuterated analogs (e.g., this compound-d₅) help isolate measurement errors .
Cross-referencing with high-purity commercial samples (>97% GC) reduces discrepancies .
How can this compound be utilized in designing fluorescent probes or optoelectronic materials?
(Advanced)
- Fluorescent probes : The rigid ethynyl backbone enables π-conjugation, critical for aggregation-induced emission (AIE) materials. Derivatives have been used in live-cell imaging (e.g., tetraphenylethene analogs) .
- Optoelectronics : Acts as a monomer in conductive polymers (e.g., polyacetylenes) for OLEDs or sensors.
What computational methods are used to predict the stability and degradation pathways of this compound?
(Advanced)
- Density Functional Theory (DFT) : Calculates bond dissociation energies (C-Br: ~65 kcal/mol) and predicts thermal stability.
- Molecular Dynamics (MD) : Simulates degradation under oxidative or humid conditions.
- NIST data integration : Validates computational models against experimental thermochemical data .
What role does this compound play in organometallic catalysis or metal-organic framework (MOF) synthesis?
(Advanced)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
